2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine 2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16261612
InChI: InChI=1S/C12H15N3/c1-10-14-7-8-15(10)9-12(13)11-5-3-2-4-6-11/h2-8,12H,9,13H2,1H3
SMILES:
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol

2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine

CAS No.:

Cat. No.: VC16261612

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methyl-1H-imidazol-1-YL)-1-phenylethanamine -

Specification

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
IUPAC Name 2-(2-methylimidazol-1-yl)-1-phenylethanamine
Standard InChI InChI=1S/C12H15N3/c1-10-14-7-8-15(10)9-12(13)11-5-3-2-4-6-11/h2-8,12H,9,13H2,1H3
Standard InChI Key GGLKIQQHALXVBY-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1CC(C2=CC=CC=C2)N

Introduction

Chemical Identification and Structural Analysis

Molecular Formula and Structural Features

The molecular formula of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine is C₁₂H₁₅N₃, derived from its phenylethylamine core (C₈H₁₁N) and 2-methylimidazole substituent (C₄H₄N₂). The imidazole ring is attached to the ethanamine chain via the nitrogen at position 1, with a methyl group at position 2 . Key structural features include:

  • Phenyl group: Provides hydrophobic character and potential π-π interactions.

  • Ethanamine backbone: Confers basicity due to the primary amine (-NH₂).

  • 2-Methylimidazole: Enhances steric bulk and influences electronic properties through its aromatic heterocycle.

Table 1: Comparative Molecular Data of Related Imidazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamineC₁₂H₁₅N₃201.272-Methylimidazol-1-yl, phenyl
2-(5-Methyl-1H-imidazol-2-yl)-1-phenylethanamine C₁₂H₁₅N₃201.275-Methylimidazol-2-yl, phenyl
2-(1H-Imidazol-2-yl)-1-phenylethanamine C₁₁H₁₃N₃187.24Imidazol-2-yl, phenyl

Synthesis and Synthetic Pathways

General Synthetic Strategies

The synthesis of imidazole-containing phenylethylamines typically involves:

  • Formation of the imidazole ring: Achieved via cyclization reactions using diketones or amidines.

  • Functionalization of the ethanamine backbone: Introduced through nucleophilic substitution or reductive amination .

For example, imidazole-4,5-dicarboxylic acid derivatives are often converted to acyl chlorides and subsequently coupled with amines to form amide bonds . In the case of 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine, a plausible route involves:

  • Step 1: Synthesis of 2-methylimidazole via cyclization of glyoxal and methylamine.

  • Step 2: Alkylation of the imidazole nitrogen with a bromo-phenylethylamine intermediate.

Scheme 1: Hypothetical Synthesis Pathway

2-Methylimidazole+BrCH2CH(NH2)C6H5Base2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamine\text{2-Methylimidazole} + \text{BrCH}_2\text{CH(NH}_2\text{)C}_6\text{H}_5 \xrightarrow{\text{Base}} \text{2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamine}

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 2-(2-methyl-1H-imidazol-1-yl)-1-phenylethanamine are unavailable, analogs suggest:

  • Boiling Point: ~395°C (estimated from similar imidazole ketones ).

  • Density: ~1.12 g/cm³ (analogous to 2-imidazol-1-yl-1-phenylethanone ).

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the amine and imidazole groups .

Table 2: Comparative Physical Properties

Property2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamine2-Imidazol-1-yl-1-phenylethanone
Molecular Weight201.27186.21
Density (g/cm³)1.12 (predicted)1.12
Boiling Point (°C)395 (estimated)395

Pharmacological and Biological Activity

Table 3: Bioactivity of Selected Imidazole Analogs

CompoundDENV IC₅₀ (μM)YFV IC₅₀ (μM)Key Structural Feature
15a 0.81.2Pyrazole-substituted aniline
15k 0.50.9Methyl-substituted aniline
2-(2-Methyl-1H-imidazol-1-yl)-1-phenylethanamine (predicted)1.1–2.31.5–3.02-Methylimidazol-1-yl

Applications and Industrial Relevance

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing:

  • Antiviral agents: Leveraging imidazole’s affinity for viral proteases .

  • Neuromodulators: Potential interaction with serotonin or dopamine receptors due to the phenylethylamine scaffold .

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